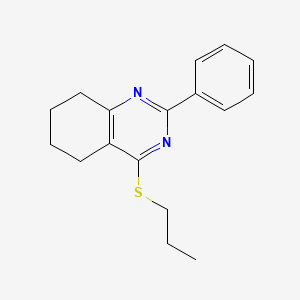
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of tetrahydroquinazoline derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline in lab experiments is its wide range of biological activities. It can be used to study various cellular processes and pathways, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's effects on specific cellular processes, such as cell cycle regulation and DNA repair. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Synthesemethoden
The synthesis of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline involves the condensation of 2-aminobenzophenone with propyl mercaptan in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. It has also been shown to have neuroprotective and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-phenyl-4-propylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-12-20-17-14-10-6-7-11-15(14)18-16(19-17)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXZSTQIIDCLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


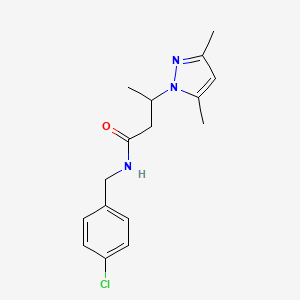
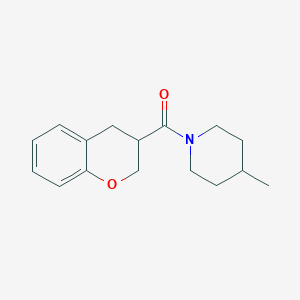
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
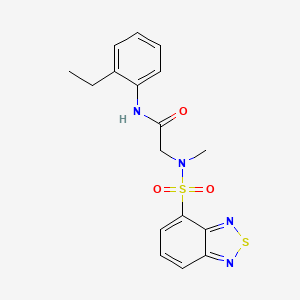

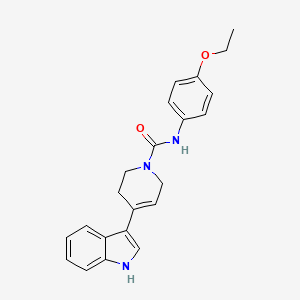
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)